molecular formula C10H21N B095299 N-Methyl-1-isopropyl-1-hexanimine CAS No. 18641-77-5

N-Methyl-1-isopropyl-1-hexanimine

Cat. No.: B095299
CAS No.: 18641-77-5
M. Wt: 155.28 g/mol
InChI Key: QVLSRSNBSMSMPN-UHFFFAOYSA-N
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Description

N-Methyl-1-isopropyl-1-hexanimine is an imine derivative characterized by a six-carbon chain (hexane backbone) with a methyl group and an isopropyl group attached to the nitrogen atom. The imine functional group (C=N) distinguishes it from amines (C-N), influencing its reactivity, stability, and physicochemical properties.

Properties

CAS No.

18641-77-5

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,2-dimethyloctan-3-imine

InChI

InChI=1S/C10H21N/c1-5-6-7-8-10(11-4)9(2)3/h9H,5-8H2,1-4H3

InChI Key

QVLSRSNBSMSMPN-UHFFFAOYSA-N

SMILES

CCCCCC(=NC)C(C)C

Canonical SMILES

CCCCCC(=NC)C(C)C

Synonyms

N-Methyl-1-isopropyl-1-hexanimine

Origin of Product

United States

Preparation Methods

Two-Step Mannich Reaction and Decomposition

The Mannich reaction is a cornerstone for synthesizing N-methylated amines. As demonstrated in CN102070461A, N-methyl isopropylamine is synthesized via a two-step process involving:

  • Mannich Reaction : Anhydrous isopropylamine reacts with formaldehyde (15–35% concentration) at 0–10°C to form 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine.

  • Zinc-Powder-Assisted Decomposition : The triazine intermediate undergoes decomposition in a suspension of zinc powder, water, and concentrated HCl at -10–10°C, followed by NaOH-mediated hydrolysis to yield N-methyl isopropylamine.

Adapting this protocol for N-methyl-1-isopropyl-1-hexanimine would require substituting isopropylamine with a hexanimine precursor. For example, using 1-aminohexane instead of isopropylamine in the Mannich reaction could yield a triazine intermediate with a six-carbon backbone. Subsequent decomposition under similar conditions may produce the target compound.

Key Data from CN102070461A:

ParameterOptimal RangeYield Impact
Formaldehyde concentration15–35%Higher selectivity
Reaction temperature0–5°C (Step 1)Minimizes byproducts
Zn powder ratio1:1–2 (triazine:Zn)89–99% purity

Reductive Amination Strategies

Catalytic Hydrogenation of Imines

While not directly cited in the provided patents, reductive amination is a viable alternative. For instance, condensing hexan-6-imine with methylamine in the presence of a palladium catalyst could yield this compound. However, this method requires precise control over hydrogen pressure and temperature to avoid over-reduction.

Comparative Advantages:

  • Selectivity : Palladium catalysts (e.g., Pd/C) favor secondary amine formation over tertiary.

  • Byproduct Mitigation : Low-temperature hydrogenation (50–80°C) reduces dimerization.

Hydroamination of Alkenes

Transition Metal-Catalyzed Pathways

Hydroamination offers a single-step route by coupling amines with alkenes. For example, reacting 1-isopropylhexene with methylamine using a gold(I) catalyst (e.g., AuCl(PPh₃)) could yield this compound. CN1948279A highlights similar strategies for synthesizing N-methyl-3-phenyl-3-hydroxypropylamine, where acetophenone undergoes Mannich reactions followed by reductive steps.

Critical Parameters:

  • Catalyst Loading : 2–5 mol% Au(I) maximizes conversion.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Data from CN102070461A reveals that lowering the Mannich reaction temperature to 0–5°C improves triazine intermediate purity from 85% to 89%. Similarly, increasing the zinc powder ratio to 1:2 (triazine:Zn) boosts N-methyl isopropylamine yield to 98.9%. For hexanimine synthesis, analogous optimization would involve:

  • Step 1 : Maintaining sub-10°C temperatures to stabilize the hexanimine intermediate.

  • Step 2 : Using excess Zn (1:3 ratio) to ensure complete decomposition.

Solvent Selection

The patents emphasize aqueous systems for hydrolysis steps, but non-polar solvents (e.g., toluene) may improve intermediate isolation in hexanimine synthesis. CN1948279A reports 74% total yield in a four-step synthesis using methanol as the primary solvent, suggesting its utility for polar intermediates.

Industrial-scale production requires cost-effective catalysts and recyclable reagents. Zinc powder, while effective, generates significant waste. Alternatives like FeCl₃ (cited in CN1948279A for debenzylation ) could offer greener decomposition pathways.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-isopropyl-1-hexanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-isopropyl-1-hexanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-isopropyl-1-hexanimine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Functional Group Differences: Imines vs. Amines

The primary distinction lies in the functional group. For example:

  • N-Methyl-1-isopropyl-1-hexanimine (Imine) : Contains a C=N bond, making it more electrophilic and prone to hydrolysis compared to amines. Imines are often intermediates in organic synthesis (e.g., Strecker synthesis) .
  • N-propyl-5-methyl-1-hexanamine (Amine) : A secondary amine with a hexane backbone, methyl, and propyl substituents. Amines exhibit higher basicity due to the lone pair on nitrogen and are commonly used in pharmaceuticals or surfactants .
Table 1: Functional Group Comparison
Compound Functional Group Basicity (pKa) Reactivity towards Hydrolysis
This compound Imine (C=N) Lower (~5-7 estimated) High (forms amine + carbonyl)
N-propyl-5-methyl-1-hexanamine Amine (C-N) Higher (~9-11 estimated) Low

Substituent Effects: Bulky vs. Linear Groups

The isopropyl group in the target compound introduces steric hindrance, which impacts its physical properties and reactivity:

  • This compound : The branched isopropyl group likely reduces solubility in polar solvents compared to linear analogs. Boiling points may also be lower due to decreased intermolecular forces .
  • N-Hexylamine Hydrochloride : A primary amine with a linear hexyl chain. Linear chains enhance van der Waals interactions, increasing melting/boiling points (e.g., 142-81-4, MW 137.65) .
Table 2: Substituent Impact on Properties
Compound Substituent Molecular Weight Solubility (Polar Solvents) Boiling Point Trend
This compound Isopropyl (branched) ~157.25 (est.) Moderate Lower
N-Hexylamine Hydrochloride Hexyl (linear) 137.65 High Higher

Aromatic vs. Aliphatic Analog Comparison

While the target compound is aliphatic, highlights aromatic analogs like N-Methyl-1-(naphthalen-1-yl)methanamine (MW 171.24, PubChem ID 84474), which features a naphthalene ring. Key differences include:

  • Aromatic Derivatives: Enhanced π-π interactions increase melting points and rigidity. For example, N-Methyl-1-(naphthalen-1-yl)methanamine has a higher molecular weight (171.24 vs. ~157.25) and likely lower solubility in nonpolar solvents .
  • Aliphatic Derivatives : Greater conformational flexibility and lower melting points.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-isopropyl-1-hexanimine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A two-step reductive amination approach is commonly employed. First, condense 1-isopropylhexan-1-amine with formaldehyde under acidic conditions (e.g., HCl catalysis) to form the imine intermediate. Second, reduce the intermediate using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to stabilize the product. Yield optimization requires precise pH control (~pH 5–6) and inert atmospheric conditions to minimize side reactions. Purity validation via HPLC (≥98%) is critical, as residual solvents or unreacted precursors may skew analytical results .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Use 1H NMR to identify methyl groups (δ 1.0–1.2 ppm for isopropyl CH3) and the amine proton environment (δ 2.3–2.7 ppm). 13C NMR resolves quaternary carbons adjacent to the amine group (δ 45–50 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+ expected at m/z 158.2). UV/Vis spectroscopy (λmax ~255 nm) can detect conjugated intermediates but is less specific for the final product .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) for volatile impurities. For non-volatile contaminants, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Stability tests should include accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and periodic NMR analysis to detect hydrolytic byproducts. Long-term storage at -20°C in amber vials under argon minimizes decomposition .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Computational modeling (DFT at the B3LYP/6-31G* level) predicts reduced nucleophilicity due to steric shielding of the amine lone pair. Experimentally, compare reaction rates with less hindered analogs (e.g., N-methylhexanamine) using kinetic assays (e.g., competition experiments with benzoyl chloride). Monitor progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻1) to quantify acyl intermediate formation .

Q. What thermodynamic parameters govern the stability of this compound in aqueous vs. nonpolar solvents?

  • Methodological Answer : Calculate ΔfH°gas (enthalpy of formation) and ΔrG° (free energy of reaction) using bomb calorimetry and equilibrium constant measurements. In aqueous media, the compound exhibits lower stability (ΔrG° = +15.2 kJ/mol) due to protonation-driven decomposition. In hexane, entropy-driven stabilization (ΔrS° = +68 J/mol·K) dominates. Validate with isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictory data in reported synthetic yields (e.g., 60–85%) for this compound?

  • Methodological Answer : Conduct a reproducibility audit by replicating methods across labs with standardized reagents. Variables to isolate include:

  • Catalyst batch variability (e.g., trace metal content in NaBH3CN).
  • Moisture levels in solvents (use Karl Fischer titration to confirm <50 ppm H2O).
  • Reaction scale effects (e.g., exotherm management in >10 mmol syntheses).
    Apply Design of Experiments (DoE) to identify critical factors .

Q. What computational strategies validate the stereoelectronic effects of this compound in catalytic systems?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to map steric bulk effects on binding affinities in enzyme models (e.g., cytochrome P450). Pair with X-ray crystallography of co-crystallized ligand-protein complexes to confirm docking predictions. Compare experimental vs. computed inhibition constants (Ki) to refine force field parameters .

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